

Crystal structure of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1522336

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and single-crystal X-ray structure of **8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride** ($C_8H_8BrClN_2$). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.^{[1][2][3]} Understanding the precise three-dimensional architecture and intermolecular interactions of derivatives like the title compound is paramount for structure-based drug design and the development of novel therapeutics. This document details the synthetic route, methodologies for physicochemical characterization, and a thorough analysis of the crystal structure, offering field-proven insights into the experimental choices and interpretation of results.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The fused bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine is a cornerstone in modern drug discovery.^{[4][5]} Its rigid structure and versatile substitution points allow for the fine-tuning

of pharmacological and pharmacokinetic properties. Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent) validate the therapeutic potential of this scaffold.^{[2][3]} The broad range of biological activities associated with these compounds—including anticancer, anti-inflammatory, antiviral, and antibacterial properties—stems from their ability to effectively interact with various biological targets.^{[1][4]}

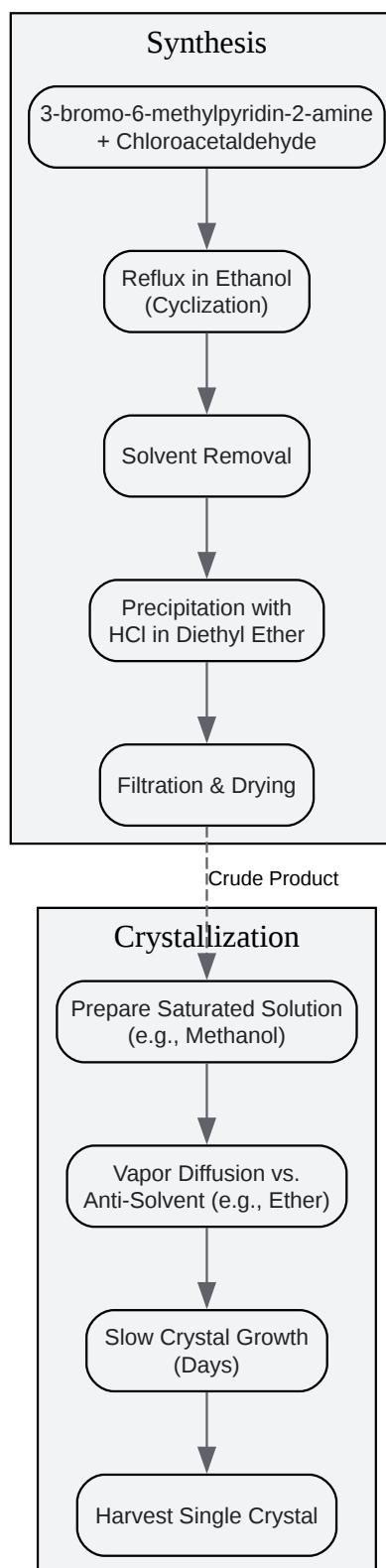
The title compound, **8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride**, is a specific derivative of interest. The introduction of a bromine atom at the 8-position significantly alters the electronic properties of the ring system and provides a handle for further synthetic modifications, such as cross-coupling reactions.^{[6][7]} The methyl group at the 5-position introduces steric bulk, influencing molecular packing and receptor binding.^[6] The formation of a hydrochloride salt is a strategic choice to enhance aqueous solubility and improve crystalline properties, which is crucial for both pharmaceutical formulation and obtaining high-quality single crystals for X-ray diffraction analysis.^[6]

Synthesis and Single-Crystal Growth

Rationale for Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyridine core is most reliably achieved through the classical condensation reaction between a 2-aminopyridine derivative and an α -halocarbonyl compound.^[5] This method is robust, high-yielding, and tolerates a wide variety of functional groups. For the title compound, this involves the reaction of 3-bromo-6-methylpyridin-2-amine with chloroacetaldehyde. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Experimental Protocol: Synthesis


- Reaction Setup: To a solution of 3-bromo-6-methylpyridin-2-amine (1.0 eq) in anhydrous ethanol (15 mL/mmol) in a round-bottom flask, add a 50% aqueous solution of chloroacetaldehyde (1.2 eq).
- Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

- Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in *vacuo*.
- Salt Formation: Dilute the residue with diethyl ether (20 mL/mmol) and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
- Isolation: Collect the resulting precipitate by *vacuum* filtration, wash with cold diethyl ether, and dry under high *vacuum* to yield **8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride** as a solid.

Experimental Protocol: Crystallization for X-ray Diffraction

The growth of a high-quality single crystal is the most critical and often challenging step for crystallographic analysis. The chosen protocol must allow for slow molecular ordering into a well-defined lattice. Vapor diffusion is a superior technique for this purpose.

- Solvent Selection: Screen various solvent systems to find conditions where the compound is sparingly soluble. A common and effective system for hydrochloride salts is a polar solvent like methanol or ethanol paired with a less polar anti-solvent like diethyl ether or ethyl acetate.
- Sample Preparation: Prepare a saturated solution of the compound in a minimal amount of methanol in a small vial (e.g., 2 mL).
- Vapor Diffusion Setup: Place this open vial inside a larger, sealed chamber (e.g., a 20 mL scintillation vial or a small beaker sealed with parafilm) containing a reservoir of the anti-solvent (e.g., 2-3 mL of diethyl ether).
- Crystal Growth: The vapor of the more volatile anti-solvent will slowly diffuse into the saturated solution, gradually decreasing the solubility of the compound and promoting the slow growth of single crystals over several days at room temperature.
- Harvesting: Once crystals of suitable size and quality (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis and crystallization of the title compound.

Physicochemical and Spectroscopic Characterization

Prior to crystallographic analysis, the bulk material must be characterized to confirm its identity and purity.

Property	Description	Value / Expected Data
Molecular Formula	The elemental composition of the molecule.	<chem>C8H7BrN2</chem> · HCl[6]
Molecular Weight	The mass of one mole of the substance.	247.52 g/mol [6]
CAS Number	Chemical Abstracts Service registry number.	957120-36-4[6]
¹ H NMR	Provides information on the proton environment.	Expected aromatic signals for the fused ring system and a singlet for the methyl group.
¹³ C NMR	Provides information on the carbon skeleton.	Expected signals for all 8 unique carbon atoms in the molecule.
FTIR (cm ⁻¹)	Identifies functional groups.	Expected peaks for C-H (aromatic/aliphatic), C=N, and C=C stretching vibrations.[8]
Mass Spec (ESI+)	Confirms molecular weight.	Expected [M+H] ⁺ peak for the free base at m/z ~211.06.
Thermal Analysis	Determines thermal stability and phase transitions.	DSC/TGA can reveal melting point, decomposition temperature, and solvent loss. [9]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive, atomic-level information on the three-dimensional structure of a molecule.[10]

Experimental Protocol: Data Collection and Refinement

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[10] For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
- Data Collection: Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.[10]
- Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods to obtain an initial electron density map.[10]
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

[Click to download full resolution via product page](#)

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

While the specific crystallographic data for this exact compound is not publicly deposited, analysis of closely related imidazo[1,2-a]pyridine structures allows for an expert-driven interpretation of the expected results.[6][11]

Molecular Geometry: The fused imidazo[1,2-a]pyridine core is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems.[6] The C-N and C-C bond lengths within the rings will exhibit values intermediate between single and double bonds, confirming

electron delocalization. The bromine atom will lie in the plane of the ring system, while the methyl group's hydrogen atoms will be staggered relative to the ring.

Intermolecular Interactions and Crystal Packing: The crystal structure will be stabilized by a network of intermolecular forces.[\[6\]](#)

- **Hydrogen Bonding:** The presence of the hydrochloride is critical. The protonated pyridine nitrogen (N1) and the chloride counter-ion are expected to be key players in the hydrogen-bonding network, likely forming N-H…Cl interactions that link adjacent molecules into chains or sheets.[\[11\]](#)
- **Halogen Bonding:** The bromine atom at the 8-position may participate in halogen bonding interactions (Br…N or Br…Cl), further stabilizing the crystal lattice.
- **π-π Stacking:** The planar aromatic rings may engage in offset π-π stacking interactions, contributing to the overall packing efficiency.

Implications for Drug Design and Development

The detailed structural information obtained from X-ray crystallography is invaluable for medicinal chemists and drug development professionals.

- **Structure-Activity Relationships (SAR):** An X-ray structure reveals the precise binding mode of a ligand in a protein's active site, allowing researchers to rationalize observed SAR and design more potent and selective inhibitors.[\[12\]](#)[\[13\]](#)
- **Pharmacophore Modeling:** The 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) defines the compound's pharmacophore, which can be used for virtual screening to identify new lead compounds.
- **Physicochemical Property Prediction:** Crystal packing and intermolecular interactions provide insights into a compound's physical properties, such as melting point, solubility, and stability. This knowledge is crucial for optimizing the formulation of an active pharmaceutical ingredient (API).
- **Intellectual Property:** A solved crystal structure provides a unique and definitive characterization of a novel chemical entity, strengthening patent applications.

Conclusion

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride represents a strategically designed molecule within a pharmacologically significant class of compounds. Its crystal structure, elucidated through single-crystal X-ray diffraction, provides critical insights into its molecular geometry and the non-covalent interactions that govern its solid-state architecture. The planarity of the fused ring system, coupled with a robust network of hydrogen and halogen bonds dictated by the hydrochloride salt and bromine substituent, defines its crystal packing. This atomic-level understanding is not merely academic; it is a foundational pillar for rational drug design, enabling the development of next-generation therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. nbino.com [nbino.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride | 957120-36-4 | Benchchem [benchchem.com]
- 7. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based *Mycobacterium tuberculosis* glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure of 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522336#crystal-structure-of-8-bromo-5-methylimidazo-1-2-a-pyridine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com